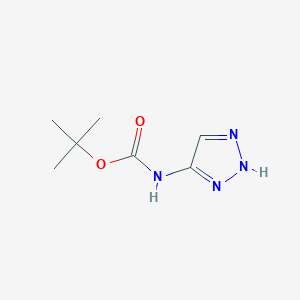![molecular formula C10H10Cl2N2 B1377503 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride CAS No. 1432680-29-9](/img/structure/B1377503.png)
1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride
Descripción general
Descripción
1-(3-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride (CMPhP) is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions. Pyrazole compounds are known for their diverse pharmacological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic and anticonvulsant properties, which makes them attractive for medicinal chemistry research. CMPhP is a widely used compound in the laboratory for the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- A series of trichloromethylated 4,5-dihydro-1H-pyrazoles, closely related to 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride, were studied using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. This research aids in understanding the molecular structure and synthesis pathways of such compounds (Bonacorso et al., 1999).
Tautomerism Study
- Investigation into the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound structurally related to 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride, provided insights into its molecular behavior in different solvents. This study is significant for understanding the chemical properties of similar pyrazole compounds (Arbačiauskienė et al., 2018).
Synthesis of Derivatives
- 3-phenyl-1H-pyrazole, an intermediate in the synthesis of biologically active compounds and structurally similar to the specified chemical, was synthesized from acetophenone and hydrazine. This process provides a pathway for creating derivatives of 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride (Liu et al., 2017).
Flexible Synthesis Methods
- A method for synthesizing pyrazoles with functionalized side chains, relevant to the study of 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride, was developed. This synthesis approach is important for creating a variety of pyrazole-based compounds (Grotjahn et al., 2002).
Antibacterial Studies
- A series of 1-phenyl-3-(4-(2-ethanoloxy) phenyl)-5-aryl-1H-pyrazoles, similar to the specified compound, were synthesized and studied for their antibacterial activity. Such studies are crucial in assessing the potential medicinal applications of 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride and its derivatives (Goyal & Jain, 2013).
Propiedades
IUPAC Name |
1-[3-(chloromethyl)phenyl]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGVHYKWBVTHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)
![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)
![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)
![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)
![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)


![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)